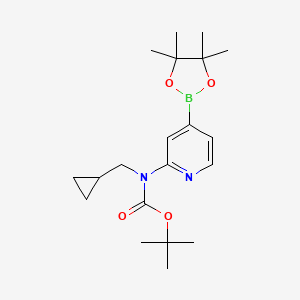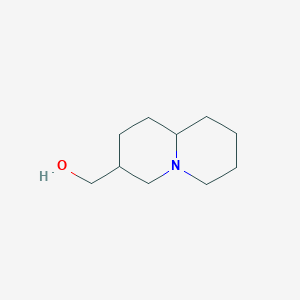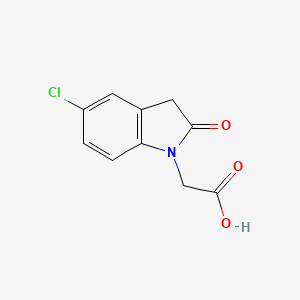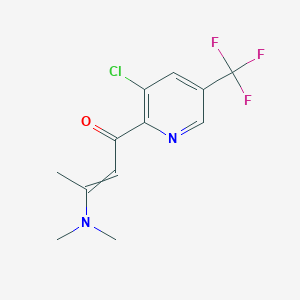![molecular formula C21H20N4O2 B8556513 Benzonitrile, 5-[3-[(1S)-1-amino-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-(1-methylethoxy)-](/img/structure/B8556513.png)
Benzonitrile, 5-[3-[(1S)-1-amino-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 5-[3-[(1S)-1-amino-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-(1-methylethoxy)- is a complex organic compound that features a unique combination of an indene derivative, an oxadiazole ring, and a benzonitrile moiety
Méthodes De Préparation
The synthesis of Benzonitrile, 5-[3-[(1S)-1-amino-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-(1-methylethoxy)- involves multiple steps, starting with the preparation of the indene derivative. The indene derivative can be synthesized through a series of reactions, including cyclization and reduction. The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a nitrile oxide. The final step involves the coupling of the oxadiazole ring with the benzonitrile moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid
Applications De Recherche Scientifique
Benzonitrile, 5-[3-[(1S)-1-amino-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-(1-methylethoxy)- has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antiviral, anticancer, and anti-inflammatory activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene and oxadiazole moieties can contribute to binding affinity and specificity, while the benzonitrile group can influence the compound’s overall pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar compounds include other indene derivatives, oxadiazole-containing molecules, and benzonitrile-based compounds. Compared to these, Benzonitrile, 5-[3-[(1S)-1-amino-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-(1-methylethoxy)- is unique due to its combination of these three distinct moieties, which can result in unique chemical and biological properties .
Propriétés
Formule moléculaire |
C21H20N4O2 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
5-[3-(1-amino-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C21H20N4O2/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-24-20(25-27-21)17-5-3-4-16-15(17)7-8-18(16)23/h3-6,9-10,12,18H,7-8,23H2,1-2H3 |
Clé InChI |
WGUXQKIWMYYPQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![9H-Xanthene-9-carboxamide, N-[2-(1-methylethyl)-2H-tetrazol-5-yl]-](/img/structure/B8556480.png)

![tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate](/img/structure/B8556486.png)




